1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone
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Overview
Description
1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone is an organic compound that features both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-iodophenol in the presence of a base and a suitable solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in anhydrous conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2-(4-chlorophenoxy)ethanone
- 1-(4-Bromophenyl)-2-(4-fluorophenoxy)ethanone
- 1-(4-Iodophenyl)-2-(4-bromophenoxy)ethanone
Uniqueness
1-(4-Bromophenyl)-2-(4-iodophenoxy)ethanone is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C14H10BrIO2 |
---|---|
Molecular Weight |
417.04 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-iodophenoxy)ethanone |
InChI |
InChI=1S/C14H10BrIO2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 |
InChI Key |
QGAMXDAGZCHBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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